

# 4-(Morpholine-4-carbonyl)benzaldehyde: Synthesis, Characterization, and Applications

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## Compound of Interest

Compound Name:	4-(Morpholine-4-carbonyl)benzaldehyde
Cat. No.:	B1612799

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## Abstract

This technical guide provides a comprehensive overview of **4-(Morpholine-4-carbonyl)benzaldehyde**, a versatile bifunctional building block crucial in modern medicinal chemistry and organic synthesis. We delve into two primary, robust synthetic methodologies: palladium-catalyzed aminocarbonylation and classical amide coupling via carboxylic acid activation. The document explains the underlying chemical principles and rationale for procedural choices, offering field-proven insights for researchers. Furthermore, a detailed guide to the structural characterization of the title compound is presented, including an analysis of expected spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS). This whitepaper is designed to serve as a practical resource for scientists engaged in drug discovery and development, providing the necessary technical details to synthesize, purify, and validate this important chemical intermediate.

## Introduction: A Privileged Scaffold in Drug Discovery

**4-(Morpholine-4-carbonyl)benzaldehyde** (CAS No. 58287-80-2) is a key organic intermediate whose value is derived from its unique trifecta of chemical functionalities: an electrophilic aldehyde, a robust tertiary amide, and the morpholine heterocycle.<sup>[1][2]</sup> The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including reductive

aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.<sup>[2]</sup>

Simultaneously, the morpholine moiety is considered a "privileged pharmacophore" in medicinal chemistry.<sup>[2]</sup> Its incorporation into drug candidates is a well-established strategy to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles, thereby increasing the likelihood of clinical success.<sup>[2]</sup> Consequently, **4-(Morpholine-4-carbonyl)benzaldehyde** is a highly sought-after starting material for synthesizing novel therapeutic agents, with reported applications in the development of anti-cancer and anti-inflammatory drugs.<sup>[1]</sup>

This guide provides a detailed examination of its synthesis and characterization, empowering researchers to confidently produce and utilize this compound in their discovery programs.

## Physicochemical and Structural Properties

A summary of the key identifiers and physical properties for **4-(Morpholine-4-carbonyl)benzaldehyde** is provided below.

Property	Value	Reference(s)
CAS Number	58287-80-2	[1][3]
Molecular Formula	C <sub>12</sub> H <sub>13</sub> NO <sub>3</sub>	[1][3][4]
Molecular Weight	219.24 g/mol	[1][3][4]
IUPAC Name	4-(morpholine-4-carbonyl)benzaldehyde	[3]
Appearance	Off-white solid	[1]
Purity	≥ 99% (GC)	[1]

## Synthesis Methodologies: A Comparative Analysis

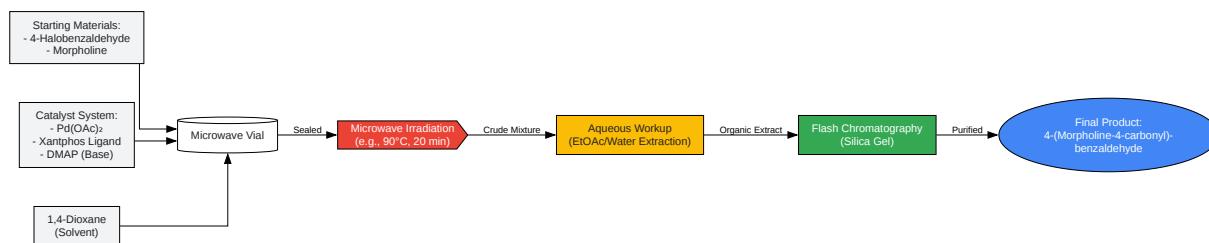
The synthesis of **4-(Morpholine-4-carbonyl)benzaldehyde** can be approached from two principal strategic directions. The first involves forming the C-N amide bond using a pre-functionalized benzaldehyde derivative (e.g., a 4-halobenzaldehyde). The second, more

traditional route, involves creating the amide bond from 4-carboxybenzaldehyde. Both methods are reliable and scalable, with the choice often depending on the availability of starting materials and specific laboratory capabilities.

## Method A: Palladium-Catalyzed Aminocarbonylation

This modern approach utilizes a palladium-catalyzed cross-coupling reaction, a cornerstone of contemporary C-N bond formation.<sup>[2]</sup> This method is highly efficient and notable for its tolerance of the aldehyde functional group.

**Causality and Experimental Rationale:** The success of this reaction hinges on the specific catalyst system. Palladium diacetate ( $\text{Pd}(\text{OAc})_2$ ) serves as the catalyst precursor.<sup>[2][4]</sup> It is paired with a specialized phosphine ligand, Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene).<sup>[2][4]</sup> Xantphos is crucial due to its "wide bite angle," a structural feature that promotes the final, desired reductive elimination step in the catalytic cycle, thereby increasing reaction efficiency and yield.<sup>[2]</sup> A base, such as 4-dimethylaminopyridine (DMAP), is required to act as a stoichiometric proton scavenger, neutralizing the hydrogen halide formed during the reaction.<sup>[2][4]</sup> Microwave irradiation is often employed to drastically reduce reaction times from hours to minutes by providing rapid and uniform heating.<sup>[4]</sup>



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Caption: Palladium-Catalyzed Synthesis Workflow.

#### Experimental Protocol: Palladium-Catalyzed Synthesis

- Vessel Preparation: To a dry microwave vial equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromobenzaldehyde, 1.0 eq).
- Reagent Addition: Add morpholine (2.0 eq), palladium diacetate ( $\text{Pd}(\text{OAc})_2$ , 0.05 eq), Xantphos (0.05 eq), and 4-dimethylaminopyridine (DMAP, 2.0 eq).<sup>[4]</sup>
- Solvent Addition: Add anhydrous 1,4-dioxane to the vial.
- Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 90°C for 20-30 minutes.<sup>[4]</sup>
- Workup: After cooling, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel, using an eluent system such as petroleum ether/ethyl acetate to afford the pure product.<sup>[4]</sup>

## Method B: Amide Coupling via Carboxylic Acid Activation

This classic and highly reliable method involves the direct coupling of a carboxylic acid and an amine, facilitated by a chemical activating agent. It is a foundational reaction in peptide and medicinal chemistry.<sup>[5]</sup>

**Causality and Experimental Rationale:** Direct reaction between a carboxylic acid (4-carboxybenzaldehyde) and an amine (morpholine) is unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt. To overcome this, a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used.<sup>[5]</sup> EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. To prevent side reactions and improve yields, an additive like 1-Hydroxybenzotriazole (HOBT) is often included. HOBT traps

the O-acylisourea to form an active ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide bond.<sup>[5]</sup> A tertiary amine base (e.g., DIEA or Et<sub>3</sub>N) is used to scavenge the HCl byproduct from the EDC reagent and maintain a basic pH. <sup>[6]</sup>

#### Experimental Protocol: EDC/HOBt Amide Coupling

- Initial Setup: In a round-bottom flask, dissolve 4-carboxybenzaldehyde (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
- Reagent Addition: Add HOBt (0.1-1.0 eq), EDC (1.0 eq), and DMAP (1.0 eq).<sup>[5]</sup>
- Amine Addition: Add morpholine (1.2 eq) to the stirring solution.
- Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.
- Workup: Upon completion, concentrate the reaction mixture. Dilute the residue with ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude material via flash column chromatography as described in Method A.

## Comprehensive Structural Characterization

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized **4-(Morpholine-4-carbonyl)benzaldehyde**. The following section details the expected data from standard analytical techniques.

Technique	Expected Observations
<sup>1</sup> H NMR	Aldehyde Proton (CHO): Singlet, ~10.0 ppm (1H).Aromatic Protons (C <sub>6</sub> H <sub>4</sub> ): Two doublets (AA'BB' system), ~7.9-8.0 ppm (2H) and ~7.6- 7.7 ppm (2H).Morpholine Protons (CH <sub>2</sub> ): Two broad multiplets, ~3.7 ppm (4H, -N-CH <sub>2</sub> -) and ~3.5 ppm (4H, -O-CH <sub>2</sub> -).
<sup>13</sup> C NMR	Aldehyde Carbonyl (CHO): ~191.5 ppm.Amide Carbonyl (C=O): ~169.0 ppm.Aromatic Carbons (C <sub>6</sub> H <sub>4</sub> ): ~142.0, 136.0, 129.8, 127.5 ppm.Morpholine Carbons (CH <sub>2</sub> ): ~66.5 ppm (-O- CH <sub>2</sub> -) and ~48.0, 42.5 ppm (-N-CH <sub>2</sub> -).
IR (cm <sup>-1</sup> )	Aldehyde C-H Stretch: Two weak bands at ~2830 and ~2730 cm <sup>-1</sup> .Aldehyde C=O Stretch: Strong, sharp band at ~1705 cm <sup>-1</sup> .Amide C=O Stretch (Amide I): Strong, sharp band at ~1640 cm <sup>-1</sup> .Aromatic C=C Stretch: Medium bands at ~1600, 1500 cm <sup>-1</sup> .
MS (ESI+)	[M+H] <sup>+</sup> : Calculated for C <sub>12</sub> H <sub>14</sub> NO <sub>3</sub> <sup>+</sup> at m/z 220.09.

## Detailed Spectroscopic Analysis

- <sup>1</sup>H NMR Spectroscopy: The most diagnostic signal is the singlet for the aldehyde proton, which appears far downfield (~10.0 ppm) due to the strong deshielding effect of the carbonyl group.<sup>[7]</sup> The para-substituted aromatic ring will present as a characteristic AA'BB' system of two distinct doublets. The eight protons of the morpholine ring typically appear as two broad, overlapping signals due to their chemical non-equivalence and potential for conformational exchange.
- <sup>13</sup>C NMR Spectroscopy: The spectrum will be defined by the two carbonyl carbon signals: the aldehyde carbon around 191 ppm and the amide carbon further upfield around 169 ppm. Four distinct signals are expected in the aromatic region, consistent with a para-substituted

benzene ring. Two signals will appear for the morpholine carbons, corresponding to those adjacent to the nitrogen and those adjacent to the oxygen.

- **Infrared (IR) Spectroscopy:** The IR spectrum provides unambiguous evidence for both carbonyl groups. The aldehyde C=O stretch appears at a higher frequency ( $\sim 1705 \text{ cm}^{-1}$ ) than the amide C=O stretch ( $\sim 1640 \text{ cm}^{-1}$ ), which has more single-bond character due to resonance with the nitrogen lone pair. The characteristic aldehyde C-H stretches near 2830 and  $2730 \text{ cm}^{-1}$  are also key identifiers.
- **Mass Spectrometry (MS):** Electrospray ionization (ESI) in positive mode should readily show the protonated molecular ion  $[\text{M}+\text{H}]^+$  at  $\text{m/z}$  220. This confirms the molecular weight of the compound.

## Conclusion

**4-(Morpholine-4-carbonyl)benzaldehyde** is an indispensable tool for the modern medicinal chemist. This guide has detailed two robust and efficient synthetic pathways, providing the necessary procedural details and chemical rationale for its successful preparation. The comprehensive characterization data serves as a benchmark for validating the structure and purity of the synthesized material. By leveraging the protocols and insights within this document, researchers can confidently access this versatile building block for application in a wide range of drug discovery and organic synthesis endeavors.

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